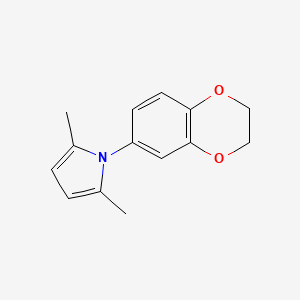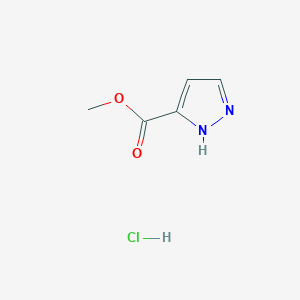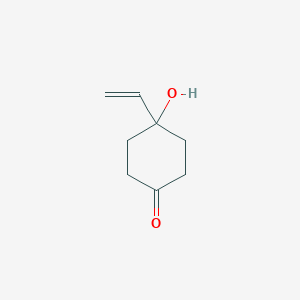
4-ethenyl-4-hydroxycyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethenyl-4-hydroxycyclohexan-1-one is a cyclic organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol. This compound is characterized by the presence of a hydroxyl group and an ethenyl group attached to a cyclohexanone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-4-hydroxycyclohexan-1-one can be achieved through several methods. One common approach involves the catalytic oxidation of cyclohexene, which can be carried out using hydrogen peroxide and vanadium catalysts . Another method includes the Birch reduction of anisole followed by acid hydrolysis . Additionally, it can be synthesized from cyclohexanone by α-bromination followed by treatment with a base .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of cyclohexene. This method is favored due to its efficiency and scalability. The use of hydrogen peroxide and vanadium catalysts ensures a high yield of the desired product .
化学反応の分析
Types of Reactions
4-ethenyl-4-hydroxycyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation.
Addition: The compound can undergo addition reactions with nucleophiles, such as in Michael addition.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine.
Addition: Michael addition can be carried out using enolates or silyl enol ethers.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
科学的研究の応用
4-ethenyl-4-hydroxycyclohexan-1-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of various chemical products, such as pharmaceuticals and fragrances.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-ethenyl-4-hydroxycyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ethenyl groups play a crucial role in its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways, leading to its observed effects.
類似化合物との比較
4-ethenyl-4-hydroxycyclohexan-1-one can be compared with other similar compounds, such as cyclohexenone and 4-hydroxycyclohexanone . While all these compounds share a cyclohexane ring structure, this compound is unique due to the presence of both a hydroxyl and an ethenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various applications .
List of Similar Compounds
特性
IUPAC Name |
4-ethenyl-4-hydroxycyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-8(10)5-3-7(9)4-6-8/h2,10H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLPRWMTJOCUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCC(=O)CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
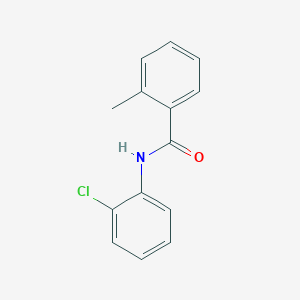
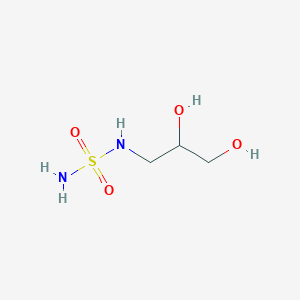
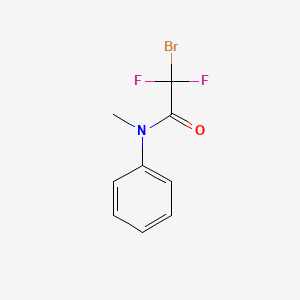
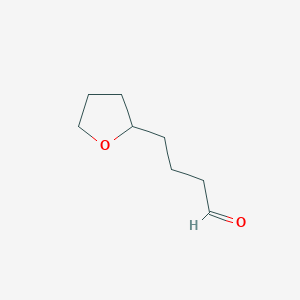
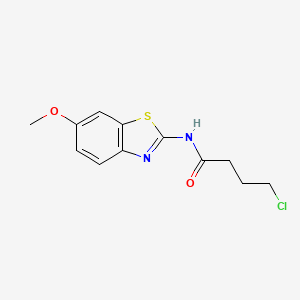
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid](/img/structure/B6611916.png)
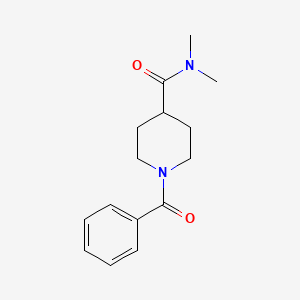
![2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol](/img/structure/B6611918.png)
![1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6611938.png)
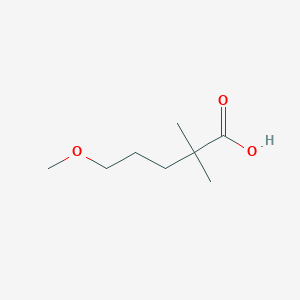
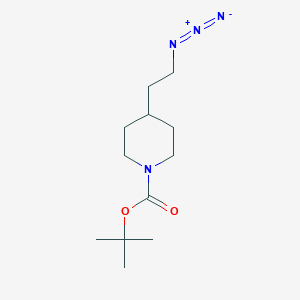
amine](/img/structure/B6611963.png)
